molecular formula C12H11NO B2477057 1-(1-Aminonaphthalen-2-yl)ethan-1-one CAS No. 41048-51-5

1-(1-Aminonaphthalen-2-yl)ethan-1-one

Cat. No.: B2477057
CAS No.: 41048-51-5
M. Wt: 185.226
InChI Key: YRTUCZUPMWNTNY-UHFFFAOYSA-N
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Description

1-(1-Aminonaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.23 g/mol . This compound is characterized by the presence of an amino group attached to a naphthalene ring, which is further connected to an ethanone group. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(1-Aminonaphthalen-2-yl)ethan-1-one typically involves the reaction of 1-naphthylamine with acetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to achieve a high degree of purity.

Chemical Reactions Analysis

1-(1-Aminonaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Aminonaphthalen-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe due to its naphthalene moiety.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Aminonaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the naphthalene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(1-Aminonaphthalen-2-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(2-Aminonaphthalen-1-yl)ethan-1-one: Similar structure but with the amino group attached to a different position on the naphthalene ring.

    1-(1-Aminonaphthalen-2-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

    2-Amino-1-naphthol: Contains an amino group and a hydroxyl group on the naphthalene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-aminonaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTUCZUPMWNTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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